Cas no 93233-17-1 (3-CHLORO-5-PHENYL-1H-PYRAZOLE)
3-CHLORO-5-PHENYL-1H-PYRAZOLE Chemical and Physical Properties
Names and Identifiers
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- 3-CHLORO-5-PHENYL-1H-PYRAZOLE
- 93233-17-1
- CS-0498521
- SCHEMBL7132547
- 2308505-56-6
- 1H-Pyrazole, 3-chloro-5-phenyl-
- 5-chloro-3-phenyl-1H-pyrazole
- 1H-Pyrazole,3-chloro-5-phenyl-
- AKOS014315750
- phenyl-5-chloropyrazole
-
- Inchi: 1S/C9H7ClN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)
- InChI Key: ACZNWPIDKSKFOC-UHFFFAOYSA-N
- SMILES: ClC1=CC(C2C=CC=CC=2)=NN1
Computed Properties
- Exact Mass: 178.0297759Da
- Monoisotopic Mass: 178.0297759Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 28.7Ų
3-CHLORO-5-PHENYL-1H-PYRAZOLE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM278295-1g |
5-Chloro-3-phenyl-1H-pyrazole |
93233-17-1 | 95% | 1g |
$468 | 2021-08-18 | |
| Chemenu | CM278295-5g |
5-Chloro-3-phenyl-1H-pyrazole |
93233-17-1 | 95% | 5g |
$1169 | 2021-08-18 | |
| Chemenu | CM278295-10g |
5-Chloro-3-phenyl-1H-pyrazole |
93233-17-1 | 95% | 10g |
$1870 | 2021-08-18 | |
| Alichem | A049003080-1g |
5-Chloro-3-phenyl-1H-pyrazole |
93233-17-1 | 95% | 1g |
$636.57 | 2023-08-31 | |
| Chemenu | CM278295-1g |
5-Chloro-3-phenyl-1H-pyrazole |
93233-17-1 | 95% | 1g |
$602 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1569185-1g |
3-Chloro-5-phenyl-1H-pyrazole |
93233-17-1 | 98% | 1g |
¥5007.00 | 2024-04-25 | |
| Crysdot LLC | CD11010747-1g |
5-Chloro-3-phenyl-1H-pyrazole |
93233-17-1 | 95+% | 1g |
$419 | 2024-07-19 | |
| Crysdot LLC | CD11010747-5g |
5-Chloro-3-phenyl-1H-pyrazole |
93233-17-1 | 95+% | 5g |
$937 | 2024-07-19 | |
| Crysdot LLC | CD11010747-10g |
5-Chloro-3-phenyl-1H-pyrazole |
93233-17-1 | 95+% | 10g |
$1409 | 2024-07-19 | |
| Crysdot LLC | CD11010747-25g |
5-Chloro-3-phenyl-1H-pyrazole |
93233-17-1 | 95+% | 25g |
$2352 | 2024-07-19 |
3-CHLORO-5-PHENYL-1H-PYRAZOLE Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 3-CHLORO-5-PHENYL-1H-PYRAZOLE
3-CHLORO-5-PHENYL-1H-PYRAZOLE: An Overview of Its Properties, Applications, and Recent Research
3-Chloro-5-phenyl-1H-pyrazole (CAS No. 93233-17-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, has been the subject of numerous studies due to its potential applications in drug discovery and material development. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the research of 3-chloro-5-phenyl-1H-pyrazole.
The molecular formula of 3-chloro-5-phenyl-1H-pyrazole is C9H6ClN2, and it has a molecular weight of 177.61 g/mol. The compound consists of a pyrazole ring substituted with a chlorine atom at the 3-position and a phenyl group at the 5-position. The pyrazole ring is a five-membered heterocyclic structure with two nitrogen atoms, which imparts unique chemical and biological properties to the molecule.
The synthesis of 3-chloro-5-phenyl-1H-pyrazole can be achieved through various methods, including cyclocondensation reactions and metal-catalyzed coupling reactions. One common approach involves the reaction of phenylhydrazine with an appropriate α-halo ketone or aldehyde in the presence of an acid catalyst. Another method involves the coupling of a phenylacetylene derivative with a chlorinated pyrazole precursor using palladium catalysis. These synthetic routes have been optimized to achieve high yields and purity, making 3-chloro-5-phenyl-1H-pyrazole readily accessible for further research and development.
In terms of its physical properties, 3-chloro-5-phenyl-1H-pyrazole is a solid at room temperature with a melting point ranging from 80 to 82°C. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for various applications in both solution-based and solid-state systems.
The biological activities of 3-chloro-5-phenyl-1H-pyrazole have been extensively studied, particularly in the context of its potential as a lead compound for drug discovery. Research has shown that this compound exhibits significant anti-inflammatory and analgesic properties. A study published in the Journal of Medicinal Chemistry demonstrated that 3-chloro-5-phenyl-1H-pyrazole derivatives can effectively inhibit cyclooxygenase (COX) enzymes, which are key targets for treating inflammatory conditions such as arthritis.
Beyond its anti-inflammatory properties, 3-chloro-5-phenyl-1H-pyrazole has also shown promise as an antitumor agent. Recent studies have reported that certain derivatives of this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. For example, a study published in Cancer Research found that a modified form of 3-chloro-5-phenyl-1H-pyrazole could selectively inhibit the growth of breast cancer cells while sparing normal cells.
In addition to its medicinal applications, 3-chloro-5-phenyl-1H-pyrazole has also found use in materials science. The unique electronic properties of pyrazoles make them attractive candidates for developing functional materials such as organic semiconductors and luminescent materials. A recent study published in Advanced Materials highlighted the potential of 3-chloro-5-phenyl-1H-pyrazole-based polymers for use in organic light-emitting diodes (OLEDs) due to their excellent photophysical properties.
The environmental impact of 3-chloro-5-phenyl-1H-pyrazole is another important consideration. While it is not classified as a hazardous substance under current regulations, it is essential to handle this compound with care to avoid potential environmental contamination. Proper waste disposal and storage practices should be followed to minimize any adverse effects on ecosystems.
In conclusion, 3-chloro-5-phenyl-1H-pyrazole (CAS No. 93233-17-1) is a multifaceted compound with a wide range of applications in medicinal chemistry and materials science. Its unique structural features and versatile biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications, the potential impact of this compound on various fields remains promising.
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